molecular formula C19H19FN2O4 B4548472 4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate

4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate

Cat. No.: B4548472
M. Wt: 358.4 g/mol
InChI Key: OWUAJRWIZXBRGM-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group and a methylbenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl alcohol with 2-bromoacetyl chloride to form 4-fluorobenzyl 2-bromoacetate. This intermediate is then reacted with 4-methylbenzoyl chloride and ammonia to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or inflammation reduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl 2-[(4-methylbenzoyl)amino]benzoate
  • 4-Fluorobenzyl 2-oxoacetate
  • 4-Methylbenzoyl 2-oxoacetate

Uniqueness

4-Fluorobenzyl 2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-fluorophenyl)methyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-13-2-6-15(7-3-13)19(25)22-10-17(23)21-11-18(24)26-12-14-4-8-16(20)9-5-14/h2-9H,10-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUAJRWIZXBRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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